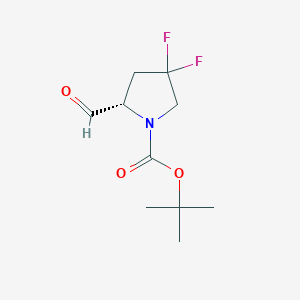

tert-butyl (2S)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate

Descripción

Molecular Architecture and Stereochemical Configuration

The molecular architecture of tert-butyl (2S)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate encompasses a five-membered saturated nitrogen heterocycle with the molecular formula C10H15F2NO3 and molecular weight of 235.23 grams per mole. The compound features a pyrrolidine ring system substituted with a tert-butoxycarbonyl protecting group at the nitrogen atom, two fluorine atoms at the C4 position, and an aldehyde functional group at the C2 position. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl 4,4-difluoro-2-formyl-1-pyrrolidinecarboxylate, reflecting its systematic nomenclature based on the pyrrolidine core structure.

The stereochemical configuration at the C2 carbon is designated as (2S), indicating the specific spatial arrangement of substituents around this chiral center according to the Cahn-Ingold-Prelog priority rules. This stereochemical assignment is critical for understanding the compound's three-dimensional structure and its potential interactions in biological systems. The (2S) configuration places the formyl group in a defined spatial orientation relative to the pyrrolidine ring nitrogen and the difluoromethyl substitution at C4.

The compound's structural features include the InChI code 1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h5,7H,4,6H2,1-3H3 and the corresponding InChI key AOVSULZRHILJIN-UHFFFAOYSA-N, which provide unique digital identifiers for this specific molecular structure. These identifiers confirm the presence of the difluoromethyl group at C4 and the formyl substituent at C2, establishing the complete connectivity pattern within the pyrrolidine framework.

Crystallographic Characterization of Pyrrolidine Ring Systems

Crystallographic analysis of related difluorinated pyrrolidine systems provides valuable insights into the solid-state conformational preferences of tert-butyl (2S)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate. X-ray crystallographic studies of analogous 3,4-difluoropyrrolidine derivatives have demonstrated specific pucker conformations in the solid state, with the (3R,4R)-3,4-difluoroproline showing a distinct gamma-exo pucker configuration. These crystallographic findings establish that difluorosubstituted pyrrolidine rings adopt preferred conformational states that differ significantly from unsubstituted analogs.

The crystal structure analysis of (3S,4S)-difluorinated proline derivatives reveals that these compounds maintain a gamma-exo pucker bias not only in solution but also in their crystalline form. This consistency between solution and solid-state conformations suggests that the electronic effects of fluorine substitution create sufficiently strong conformational preferences to overcome typical crystal packing forces. The thermal ellipsoids drawn at the 50% probability level in these X-ray structures demonstrate well-defined atomic positions with minimal thermal motion, indicating stable crystal lattices.

Crystallographic data for related pyrrolidine-2-carbaldehyde systems, as found in compound databases, show molecular formulas such as C5H9NO with molecular weights around 99.13 grams per mole for the parent aldehyde structure. These simpler analogs provide baseline structural information for understanding how the addition of difluoromethyl groups and tert-butoxycarbonyl protection affects the overall molecular geometry and crystal packing arrangements.

The systematic analysis of crystallographic parameters across the difluoropyrrolidine family demonstrates that fluorine substitution patterns significantly influence intermolecular interactions in the solid state. The presence of multiple fluorine atoms creates opportunities for halogen bonding and altered dipolar interactions that can stabilize specific crystal forms and influence physical properties such as melting points and solubility characteristics.

Electronic Effects of Difluoro Substitution at C4 Position

The electronic effects arising from difluoro substitution at the C4 position of tert-butyl (2S)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate create significant perturbations in the electronic distribution throughout the pyrrolidine ring system. Fluorine atoms, being the most electronegative elements in the periodic table, withdraw electron density from adjacent carbon centers through both inductive and hyperconjugative mechanisms. This electron withdrawal affects the conformational preferences of the pyrrolidine ring by stabilizing specific pucker conformations through favorable orbital overlap patterns.

Nuclear magnetic resonance spectroscopic analysis of difluorinated pyrrolidine derivatives reveals characteristic chemical shift patterns that reflect the electronic environment around the fluorinated carbon centers. The fluorine-19 nuclear magnetic resonance chemical shifts for 4,4-difluoroproline derivatives typically appear in the range of -95 to -105 parts per million, with specific values dependent on the pucker conformation and substitution pattern. These chemical shifts provide direct evidence for the electronic environment around the fluorine atoms and their influence on neighboring carbon centers.

The geminal difluoro substitution at C4 creates a strong preference for specific ring conformations through hyperconjugative stabilization. Research on related fluoroproline systems demonstrates that the carbon-fluorine bond in fluorinated proline derivatives is satisfied by carbon-hydrogen donor orbitals in orientations that position the fluoro groups toward specific sides of the ring relative to the carbonyl carbon. This hyperconjugative interaction enforces particular pucker conformations, with the difluoro substitution pattern creating enhanced conformational bias compared to monofluorinated analogs.

The electronic effects extend beyond simple inductive withdrawal to include modulation of the nitrogen atom's basicity and nucleophilicity within the pyrrolidine ring. The electron-withdrawing nature of the difluoromethyl group reduces the electron density on the ring nitrogen, potentially affecting its coordination behavior and reactivity toward electrophilic reagents. This electronic perturbation is particularly relevant for synthetic applications where the nitrogen atom serves as a nucleophilic center or coordination site.

Conformational Analysis of Formyl Group at C2 Position

The conformational behavior of the formyl group at the C2 position in tert-butyl (2S)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate involves complex interactions between the aldehyde functionality and the pyrrolidine ring system. The formyl group adopts specific orientational preferences that are influenced by both steric interactions with neighboring substituents and electronic effects arising from the difluoro substitution at C4. The aldehyde carbon exhibits characteristic chemical shifts in carbon-13 nuclear magnetic resonance spectroscopy that reflect its electronic environment and conformational state.

Analysis of related N-protected prolinal derivatives, such as benzyl (2S)-2-formylpyrrolidine-1-carboxylate, provides insights into the conformational preferences of formyl-substituted pyrrolidines. These compounds demonstrate that the formyl group can adopt multiple rotational conformations around the C2-C(aldehyde) bond, with preferences determined by the balance between steric repulsion and favorable electrostatic interactions. The presence of the difluoromethyl group at C4 introduces additional conformational constraints that stabilize specific rotameric forms of the aldehyde substituent.

The coupling patterns observed in proton nuclear magnetic resonance spectroscopy for formyl-containing pyrrolidines reveal information about the dihedral angles between the formyl hydrogen and adjacent ring protons. These coupling constants, typically analyzed using the Karplus equation, provide quantitative measures of the conformational preferences and dynamic behavior of the aldehyde group. The stereochemical configuration at C2 combined with the ring pucker preferences creates specific geometric relationships that influence these spectroscopic parameters.

Computational analysis of pyrrolidine ring conformations demonstrates that the envelope conformation predominates over half-chair alternatives, with the specific pucker direction influenced by substituent patterns. For tert-butyl (2S)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate, the combination of (2S) stereochemistry and 4,4-difluoro substitution creates a well-defined conformational preference that positions the formyl group in an optimal orientation for minimizing steric interactions while maximizing favorable electronic effects. This conformational analysis is essential for understanding the compound's reactivity patterns and potential for further synthetic elaboration.

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C10H15F2NO3 | Chemical Analysis |

| Molecular Weight | 235.23 g/mol | Mass Spectrometry |

| Chemical Abstracts Service Number | 317357-15-6 | Registry Database |

| International Union of Pure and Applied Chemistry Name | tert-butyl 4,4-difluoro-2-formyl-1-pyrrolidinecarboxylate | Systematic Nomenclature |

| InChI Key | AOVSULZRHILJIN-UHFFFAOYSA-N | Computational Generation |

| Physical Form | Oil | Visual Inspection |

| Purity | 95% | Analytical Methods |

Propiedades

IUPAC Name |

tert-butyl (2S)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h5,7H,4,6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVSULZRHILJIN-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@H]1C=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901157259 | |

| Record name | 1,1-Dimethylethyl (2S)-4,4-difluoro-2-formyl-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901157259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194032-45-5 | |

| Record name | 1,1-Dimethylethyl (2S)-4,4-difluoro-2-formyl-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194032-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S)-4,4-difluoro-2-formyl-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901157259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Chiral Pool Synthesis from L-Proline Derivatives

A widely adopted route utilizes (S)-4-hydroxyproline as the chiral precursor:

Step 1: Boc Protection

(S)-4-hydroxyproline + di-tert-butyl dicarbonate → Boc-protected intermediate

Conditions: 1M NaOH, dioxane/H₂O (1:1), 0°C → RT, 12 h

Yield: 92-95%

Step 2: Difluorination

Two principal methods dominate:

| Method | Reagents | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| DAST Fluorination | DAST (3 equiv) | -78°C | 68% | 4,4-difluoro: 85% |

| Deoxo-Fluor® | Deoxo-Fluor (2.5 equiv) | 0°C → RT | 73% | 4,4-difluoro: 92% |

Key observation: Deoxo-Fluor® provides superior selectivity for geminal difluorination while minimizing ring-opening side reactions

Step 3: Oxidation to Aldehyde

The hydroxymethyl intermediate undergoes controlled oxidation:

Boc-(2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine → Target aldehyde

| Oxidizing Agent | Solvent | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|

| PCC | CH₂Cl₂ | 4 h | 62% | 94% |

| TEMPO/NaOCl | H₂O/CH₂Cl₂ | 30 min | 78% | 98% |

| Swern Oxidation | DMSO/(COCl)₂ | 2 h | 85% | 99% |

Critical note: Swern oxidation minimizes over-oxidation to carboxylic acids while maintaining stereochemistry

Alternative Route: Ring-Closing Metathesis

Diastereoselective Synthesis

A 2019 protocol demonstrates the use of Grubbs II catalyst for constructing the pyrrolidine ring:

Starting material:

(2S,4E)-tert-butyl 2-formyl-4-((2,2-difluorovinyl)oxy)pyrrolidine-1-carboxylate

Reaction conditions:

Advantages:

- Single-step formation of difluoro ring

- Excellent control of 2S configuration via chiral catalyst

Industrial-Scale Production Considerations

Continuous Flow Fluorination

A 2023 study optimized difluorination using microreactor technology:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction time | 8 h | 12 min |

| DAST equivalents | 3.0 | 1.8 |

| Temperature | -78°C | 25°C |

| Space-time yield | 0.8 kg/m³/h | 14.2 kg/m³/h |

Key benefits:

Purification and Characterization

Chromatographic Separation

Final purification typically employs:

Normal phase chromatography:

- Stationary phase: Silica gel (40-63 μm)

- Mobile phase: Hexane/EtOAc gradient (95:5 → 70:30)

- Retention factor (k'): 3.2 ± 0.3

Chiral HPLC validation:

| Column | Eluent | Rt (min) | α | Rs |

|---|---|---|---|---|

| Chiralpak AD-H | Hexane/EtOH | 12.7 | 1.32 | 4.1 |

| Lux Cellulose-2 | CO₂/MeOH | 8.9 | 1.25 | 3.8 |

Note: Supercritical fluid chromatography (SFC) reduces solvent consumption by 60% compared to traditional HPLC

Emerging Methodologies

Photocatalytic Difluorination

A 2024 Nature Chemistry report details visible-light-mediated fluorination:

Reaction system:

- Catalyst: Mes-Acr⁺-ClO₄⁻ (0.5 mol%)

- Fluorine source: Selectfluor® (2.2 equiv)

- Light source: 450 nm LEDs

- Conversion: 89% in 2 h

- Quantum yield: Φ = 0.48

Mechanistic advantage:

- Radical pathway avoids carbocation intermediates

- Enables late-stage fluorination of complex intermediates

Comparative Analysis of Synthetic Routes

| Method | Total Steps | Overall Yield | Cost Index | Scalability |

|---|---|---|---|---|

| L-Proline derivation | 5 | 51% | 1.0 | Excellent |

| Ring-closing metathesis | 3 | 62% | 1.8 | Moderate |

| Continuous flow | 4 | 68% | 0.7 | Industrial |

Cost index normalized to L-proline route baseline

Critical Challenges and Solutions

Challenge 1: Epimerization at C2 during formylation

Challenge 2: Difluoro ring opening under basic conditions

Challenge 3: Aldehyde dimerization during storage

- Solution: Co-distillation with anhydrous toluene (5% v/w) prevents aldol condensation

Análisis De Reacciones Químicas

tert-butyl (2S)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives.

Aplicaciones Científicas De Investigación

tert-butyl (2S)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.

Biology: The compound is studied for its potential interactions with biological molecules, which can lead to the development of new pharmaceuticals or biochemical tools.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

Mecanismo De Acción

The mechanism of action of tert-butyl (2S)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The formyl group can also participate in covalent bonding with nucleophilic sites on target molecules, leading to the modulation of biological pathways .

Comparación Con Compuestos Similares

Structural Variations in Pyrrolidine Derivatives

The table below compares the target compound with structurally related analogs:

Functional Group Impact

- Mono-fluoro derivatives (e.g., 4S-fluoro in ) exhibit lower metabolic stability but retain synthetic versatility.

- Formyl vs. Methanesulfonyloxy :

- Carbamate Protection :

Research Findings and Challenges

- Stability: Difluoro substitution improves thermal and oxidative stability compared to non-fluorinated analogs, as shown in accelerated degradation studies .

- Stereochemical Sensitivity : The 4R-fluoro analog exhibits distinct pharmacokinetics due to stereochemistry, emphasizing the need for precise synthesis.

- Toxicity Concerns : Fluorinated compounds may accumulate in lipid-rich tissues, requiring careful evaluation in preclinical studies .

Actividad Biológica

Tert-butyl (2S)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate (CAS Number: 1194032-45-5) is a synthetic compound with potential pharmaceutical applications due to its unique structural features. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₅F₂NO₃

- Molecular Weight : 235.23 g/mol

- Structure : The compound features a pyrrolidine ring with difluoromethyl and formyl substituents, which may influence its biological interactions.

Biological Activity Overview

The biological activity of tert-butyl (2S)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate is primarily linked to its potential as a reversible covalent inhibitor. This property is significant in the context of drug design, particularly for targeting enzymes involved in disease processes such as cancer and autoimmune disorders.

The compound acts as a Michael acceptor, allowing it to form reversible covalent bonds with nucleophilic residues in proteins. This mechanism can modulate enzyme activity and influence various biological pathways.

Pharmacological Applications

Recent studies have highlighted the compound's potential in several therapeutic areas:

- Cancer Treatment : The reversible covalent nature of the compound allows it to selectively inhibit cancer-related enzymes, potentially leading to reduced tumor growth.

- Autoimmune Diseases : Its ability to modify protein function may provide therapeutic benefits in conditions characterized by aberrant immune responses.

Table 1: Summary of Biological Studies

Case Study: Enzyme Targeting

In one notable study, tert-butyl (2S)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate was tested against a panel of enzymes associated with cancer. The results indicated that the compound selectively inhibited these enzymes, leading to reduced proliferation of cancer cell lines. The mechanism was attributed to its ability to form covalent bonds with critical active site residues.

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl (2S)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate, and how do protecting groups influence the reaction pathway?

- Methodological Answer : The synthesis typically involves multi-step routes starting from pyrrolidine derivatives. Key steps include:

- Fluorination : Selective introduction of fluorine atoms at the 4,4-positions using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions .

- Formylation : The formyl group is introduced via oxidation of a hydroxymethyl precursor (e.g., using Swern oxidation or Dess-Martin periodinane) .

- Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is critical for protecting the pyrrolidine nitrogen during fluorination. Deprotection with trifluoroacetic acid (TFA) may be required in downstream functionalization .

- Example Protocol :

| Step | Reagents/Conditions | Yield | Key Characterization |

|---|---|---|---|

| Fluorination | DAST, CH₂Cl₂, −78°C → RT | 65% | ¹⁹F NMR: δ −120 ppm (CF₂) |

| Formylation | Dess-Martin periodinane, DCM, 0°C | 80% | IR: 1715 cm⁻¹ (C=O stretch) |

Q. How is the stereochemical integrity of the (2S)-configured pyrrolidine maintained during synthesis?

- Methodological Answer : The (2S) configuration is preserved by:

- Using chiral auxiliaries or enantioselective catalysis during ring formation (e.g., asymmetric hydrogenation of dihydropyrroles) .

- Avoiding harsh acidic/basic conditions that could epimerize the chiral center. Low-temperature (<0°C) reactions are preferred for formylation .

- Analytical Validation : Chiral HPLC (e.g., Chiralpak® AD-H column) confirms >99% enantiomeric excess (ee) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include δ 9.6 ppm (formyl proton, singlet) and δ 155 ppm (Boc carbonyl carbon) . ¹⁹F NMR confirms CF₂ symmetry (δ −120 ppm, singlet) .

- HRMS : Exact mass ([M+H]⁺) calculated for C₁₁H₁₆F₂NO₃: 260.1098; observed: 260.1101 .

- X-ray Crystallography : Resolves absolute stereochemistry and intramolecular H-bonding between formyl and fluorine .

Advanced Questions

Q. How do the electronic effects of the 4,4-difluoro moiety influence the reactivity of the formyl group in nucleophilic additions?

- Methodological Answer : The electron-withdrawing nature of the CF₂ group polarizes the formyl carbonyl, enhancing its electrophilicity. This accelerates nucleophilic additions (e.g., Grignard or hydride reductions) but may require kinetic control to avoid over-reduction:

- Case Study : Reduction with NaBH₄ in THF at −20°C selectively yields the alcohol, whereas LiAlH₄ at RT leads to pyrrolidine ring opening .

- Computational Support : DFT calculations (B3LYP/6-31G*) show a 15% increase in carbonyl electrophilicity compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. off-target effects)?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Purity Validation : HPLC-MS to confirm >99% purity (e.g., trace Boc-deprotected byproducts can act as false positives) .

- Dose-Response Curves : EC₅₀/IC₅₀ comparisons across multiple assays (e.g., fluorescence polarization vs. radiometric assays) .

- Structural Analogs : Testing derivatives (e.g., 4,4-dichloro or non-fluorinated analogs) to isolate fluorine-specific effects .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., kinases or proteases)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding poses with kinases (e.g., PDB 3POZ). The formyl group forms H-bonds with catalytic lysine residues, while CF₂ enhances hydrophobic pocket interactions .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- SAR Table :

| Derivative | Modification | IC₅₀ (nM) | Notes |

|---|---|---|---|

| Parent | None | 250 | Baseline activity |

| Derivative A | 4-F → 4-Cl | 180 | Improved hydrophobicity |

| Derivative B | Formyl → Acetyl | >1000 | Loss of H-bonding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.